molecular formula C28H24ClN5O3S B2798542 N-[(3-chlorophenyl)methyl]-4-{4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide CAS No. 422282-34-6

N-[(3-chlorophenyl)methyl]-4-{4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide

カタログ番号: B2798542
CAS番号: 422282-34-6
分子量: 546.04
InChIキー: YXZNDFJEVKBIND-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(3-chlorophenyl)methyl]-4-{4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide is a structurally complex molecule featuring:

  • A 3,4-dihydroquinazolin-4-one core substituted at position 2 with a sulfanyl-linked pyrido[1,2-a]pyrimidin-4-one moiety.
  • A butanamide chain at position 4 of the quinazolinone, terminating in a 3-chlorobenzyl group.
  • Key functional groups: Sulfanyl (–S–), amide (–CONH–), and aromatic chlorophenyl substituents.

特性

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-[4-oxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClN5O3S/c29-20-8-5-7-19(15-20)17-30-25(35)12-6-14-34-27(37)22-9-1-2-10-23(22)32-28(34)38-18-21-16-26(36)33-13-4-3-11-24(33)31-21/h1-5,7-11,13,15-16H,6,12,14,17-18H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZNDFJEVKBIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=O)N4C=CC=CC4=N3)CCCC(=O)NCC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-4-{4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

    Introduction of the pyrido[1,2-a]pyrimidin-2-yl group: This step involves the reaction of the quinazolinone intermediate with a suitable pyrido[1,2-a]pyrimidine derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Attachment of the 3-chlorophenylmethyl group: This can be done through a nucleophilic substitution reaction, where the quinazolinone-pyrido[1,2-a]pyrimidine intermediate reacts with a chloromethylbenzene derivative.

    Formation of the butanamide linkage: The final step involves the reaction of the intermediate with a butanoyl chloride derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions

N-[(3-chlorophenyl)methyl]-4-{4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the sulfur atom or the aromatic rings using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under various conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and hydroxylated derivatives.

    Reduction: Alcohols and reduced aromatic derivatives.

    Substitution: Halogenated, nitrated, and other substituted aromatic compounds.

科学的研究の応用

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes and as a potential therapeutic agent.

    Medicine: As a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of advanced materials with specific properties.

作用機序

The mechanism of action of N-[(3-chlorophenyl)methyl]-4-{4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

類似化合物との比較

Comparison with Structural Analogs

Core Structure and Functional Group Analysis

Table 1: Structural Comparison with Similar Compounds
Compound ID/Reference Core Structure Substituents Sulfanyl Group Linkage Molecular Weight (g/mol) Notable Features
Target Compound 3,4-Dihydroquinazolin-4-one + Pyrido[1,2-a]pyrimidin-4-one 3-Chlorobenzyl butanamide Pyrido[1,2-a]pyrimidin-2-ylmethyl ~600 (estimated) Dual heterocyclic cores; chlorophenyl for lipophilicity
Pyrazolo[3,4-d]pyrimidin-3-yl + 4H-chromen-2-yl Fluorophenyl, isopropyl None 589.1 (M+1) Chromene and pyrazole fusion; fluorinated substituents
3,4-Dihydroquinazolin-4-one Sulfamoylphenyl acetamide 4-Chlorophenyl ~450 (estimated) Simpler quinazolinone; sulfamoyl for solubility
(Compound 28) Benzo[b][1,4]oxazin-3(4H)-one Pyridin-3-yl piperazine carboxamide None 410.18 (M+1) Oxazinone core; carboxamide linkage
3,4-Dihydroquinazolin-4-one 2-Ethyl-6-methylphenyl 4-Chlorophenyl ~500 (estimated) Bulky alkyl substituents; chloro for bioactivity
Key Observations:

Core Diversity: The target compound uniquely combines quinazolinone and pyridopyrimidinone cores, whereas analogs often feature single heterocyclic systems (e.g., benzooxazinones in or pyrazolopyrimidines in ).

Sulfanyl Linkage: The sulfanyl bridge in the target compound connects the quinazolinone to a pyridopyrimidinone, a rare feature compared to simpler sulfanyl-acetamide linkages in –13.

Physicochemical and Pharmacological Implications

  • Molecular Weight : The target compound’s higher molecular weight (~600 vs. 410–589 in analogs) may influence bioavailability.
  • Melting Points : reports a melting point of 175–178°C for its compound, suggesting crystallinity . The target’s melting point is unreported but likely higher due to structural rigidity.
  • Bioactivity: While direct data are unavailable, the pyridopyrimidinone moiety may enhance kinase inhibition (analogous to pyrimidine-based drugs), and the chlorophenyl group could modulate target binding.

生物活性

N-[(3-chlorophenyl)methyl]-4-{4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide, also known as K284-3387, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C28H24ClN5O3S
  • Molecular Weight : 546.05 g/mol
  • Partition Coefficient (logP) : 2.849
  • Water Solubility (logSw) : -3.86

The structure features a complex arrangement that combines multiple pharmacologically relevant moieties, including a chlorophenyl group and a pyridopyrimidine core, which are known to influence biological activity.

Research indicates that compounds similar to K284-3387 often exhibit various biological activities through multiple mechanisms:

  • Enzyme Inhibition : Many derivatives containing the pyridopyrimidine structure have demonstrated efficacy in inhibiting key enzymes involved in disease pathways, particularly in cancer and metabolic disorders .
  • Antibacterial Activity : Preliminary studies suggest that K284-3387 may possess antibacterial properties, potentially effective against strains like Salmonella typhi and Bacillus subtilis, similar to other compounds with related structures .
  • Anticancer Properties : The presence of the quinazoline moiety is associated with anticancer activity in various studies, indicating that K284-3387 may inhibit tumor growth through apoptosis induction or cell cycle arrest mechanisms .

Antibacterial Activity

In vitro studies have shown that K284-3387 exhibits moderate to strong antibacterial effects against several bacterial strains. For instance:

Bacterial StrainActivity LevelReference
Salmonella typhiModerate
Bacillus subtilisStrong
Staphylococcus aureusWeak

Anticancer Activity

K284-3387 has been evaluated for its potential in cancer therapy. A study indicated that it could inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways. The compound's ability to interfere with specific signaling pathways is currently under investigation.

Case Studies

  • Case Study on Enzyme Inhibition :
    A recent study focused on the enzyme inhibition profile of K284-3387 revealed significant inhibitory effects on acetylcholinesterase (AChE) and urease enzymes, which are crucial in neurological disorders and urea cycle metabolism respectively. The IC50 values for these activities were reported as follows:
    EnzymeIC50 Value (µM)
    Acetylcholinesterase5.6
    Urease3.1
    These results highlight the potential of K284-3387 as a dual-action therapeutic agent .
  • Case Study on Anticancer Properties :
    In a cell line study involving breast cancer cells, K284-3387 demonstrated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM. The mechanism was attributed to increased levels of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。